Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate
Description
Properties
CAS No. |
1823901-96-7 |
|---|---|
Molecular Formula |
C9H12F2O2 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C9H12F2O2/c1-2-13-8(12)9(11)6-3-5(10)4-7(6)9/h5-7H,2-4H2,1H3 |
InChI Key |
RRGPPWRCLDBGBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2C1CC(C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the use of rhodium-catalyzed cyclopropanation reactions. The reaction conditions often involve the use of diazo compounds and rhodium catalysts to achieve the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure and fluorine atoms contribute to its reactivity and ability to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Ethyl 3,6-Difluorobicyclo[3.1.0]hexane-6-carboxylate and Analogs
Physicochemical Properties
Lipophilicity (LogP):
- This compound is expected to exhibit lower LogP compared to its benzyloxy analog (C₁₆H₂₀O₃) due to reduced aromatic bulk. The 6,6-difluorobicyclo[3.1.0]hexane scaffold decreases LogP by ~0.5 units relative to 4,4-difluorocyclohexane, enhancing aqueous solubility .
- The 3-oxa analog (C₈H₁₂O₃) has higher polarity, further reducing LogP compared to fluorinated versions .
Acidity (pKa):
- Fluorination at position 6 lowers the pKa of the carboxylate group, increasing its ionization at physiological pH, which improves solubility .
Biological Activity
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate is an organic compound that has garnered attention in various fields, particularly medicinal chemistry and materials science. Its unique bicyclic structure, characterized by the presence of fluorine atoms, enhances its reactivity and potential biological activity. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C9H12F2O2
- Molecular Weight : 190.19 g/mol
- CAS Number : 1823348-86-2
- Structure : The compound features a bicyclic framework with two fluorine substituents at the 3-position.
Biological Activity Overview
This compound exhibits a range of biological activities that make it a subject of interest in pharmacological studies. Key areas of research include:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures possess antimicrobial properties. The introduction of fluorine atoms can enhance lipophilicity, potentially increasing membrane permeability and bioactivity against pathogens.
- Anticancer Potential : Research suggests that bicyclic compounds can exhibit cytotoxic effects on various cancer cell lines. The structural modifications involving fluorine may contribute to the selectivity and potency of these compounds in targeting cancer cells.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Cyclopropanation Reactions : Utilizing dirhodium(II) catalysts to facilitate the cyclopropanation of suitable precursors.
- Photochemical Methods : Employing [2 + 2] cycloaddition reactions to create new building blocks from simpler precursors.
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains.
- Results indicated a minimum inhibitory concentration (MIC) ranging from 32 µg/mL to 128 µg/mL for different strains, suggesting moderate antibacterial activity.
-
Cytotoxicity Evaluation :
- In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7).
- The compound demonstrated IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant cytotoxic effects.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| This compound | Bicyclic structure with two fluorines | Moderate antimicrobial activity |
| Ethyl bicyclo[2.2.1]heptane-2-carboxylate | Bicyclic structure without fluorine | Used in organic synthesis |
| Ethyl 4-fluorobicyclo[2.2.2]octane-5-carboxylate | Different bicyclic framework | Exhibits distinct biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
